molecular formula C34H32MnN4O4 B1218911 Manganese protoporphyrin IX CAS No. 21393-64-6

Manganese protoporphyrin IX

Numéro de catalogue: B1218911
Numéro CAS: 21393-64-6
Poids moléculaire: 615.6 g/mol
Clé InChI: SBXNMKFZHGWYBY-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Manganese protoporphyrin IX, also known as this compound, is a useful research compound. Its molecular formula is C34H32MnN4O4 and its molecular weight is 615.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

Manganese protoporphyrin IX has been extensively studied for its catalytic properties, particularly in the field of organic synthesis and enzyme mimicry.

1.1 Epoxidation Catalysis
MnPPIX has been employed as a catalyst for the epoxidation of alkenes. For instance, reconstituted myoglobin with MnPPIX demonstrated the ability to catalyze the epoxidation of styrene using Oxone as an oxidant. This approach highlights the potential for MnPPIX in mimicking natural enzymatic processes, offering insights into developing synthetic catalysts with biological relevance .

1.2 Oxygen Activation
Research has shown that this compound can activate molecular oxygen, enabling monooxygenation reactions. This property is particularly valuable in biocatalysis, where MnPPIX serves as a model for studying cytochrome P450 enzymes .

Medical Imaging

This compound is investigated as a potential contrast agent for magnetic resonance imaging (MRI). Its paramagnetic properties allow it to enhance T1 relaxation times in tissues, which can improve imaging contrast.

2.1 MRI Contrast Agent Studies
In vitro studies have indicated that MnPPIX exhibits strong paramagnetic characteristics, making it suitable for MRI applications. Limited in vivo studies suggest that it significantly reduces T1 relaxation times in the liver, demonstrating its potential utility in clinical imaging settings .

Biological Research

MnPPIX plays a crucial role in biological systems, particularly in heme biosynthesis and as a research tool for studying metabolic pathways.

3.1 Heme Biosynthesis
As a precursor to heme, this compound is integral to understanding the biosynthesis of hemoglobin and other heme-containing proteins. Its study can provide insights into disorders related to heme metabolism .

3.2 Antimicrobial Activity
Recent studies have shown that various metalloporphyrins, including MnPPIX, exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium abscessus. This activity is attributed to their ability to interfere with heme uptake in bacteria .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Table 1: Catalytic Applications of MnPPIX

ApplicationDescriptionReferences
Epoxidation of StyreneCatalyzes epoxidation using Oxone
Oxygen ActivationMimics cytochrome P450 for monooxygenation

Table 2: MRI Contrast Properties

Study TypeKey FindingsReferences
In VitroStrong paramagnetic properties noted
In VivoSignificant reduction of T1 in liver observed

Table 3: Antimicrobial Activity

PathogenActivity ObservedReferences
Staphylococcus aureusExhibits antimicrobial properties
Mycobacterium abscessusEffective against several strains

Case Studies

Case Study 1: MnPPIX as a Catalyst
A study demonstrated that reconstituted myoglobin with this compound could effectively catalyze the epoxidation of styrene under specific conditions using Oxone as an oxidant. The research provided insights into optimizing reaction parameters and understanding the mechanistic pathways involved .

Case Study 2: MRI Contrast Agent Evaluation
In investigations assessing MnPPIX as an MRI contrast agent, researchers found that its administration led to enhanced imaging quality in preclinical models. The study emphasized the need for further exploration into dosage and safety profiles for potential clinical applications .

Q & A

Basic Research Questions

Q. What is the standard methodology for synthesizing and characterizing Mn-Proto IX in vitro?

Mn-Proto IX is synthesized by inserting manganese into protoporphyrin IX via metalation protocols. Key steps include:

  • Metalation : Incubating protoporphyrin IX with Mn²⁺ salts (e.g., MnCl₂) under controlled pH (7–9) and temperature (37°C) to facilitate chelation .
  • Purification : Use column chromatography or solvent extraction to isolate Mn-Proto IX from unreacted precursors.
  • Characterization : UV-Vis spectroscopy (Soret band at ~380 nm for Mn³⁺), fluorescence quenching (due to paramagnetic Mn), and mass spectrometry for molecular weight confirmation (Mn-Proto IX: ~615.5 g/mol) .
  • Solubility : Dissolve in polar solvents (e.g., DMSO, methanol) or alkaline aqueous solutions (pH >10) .

Q. How does Mn-Proto IX function as a competitive inhibitor of heme oxygenase (HO)?

Mn-Proto IX competes with heme for binding to HO’s active site, blocking the conversion of heme to biliverdin. Methodological considerations:

  • Enzyme kinetics : Measure inhibition constants (Ki) using spectrophotometric assays tracking biliverdin production at 650 nm .
  • Controls : Compare with Zn-Proto IX (stronger HO inhibitor) and Cu-Proto IX (negative control) to validate specificity .
  • Cellular assays : Use HO-1 knockout models to confirm on-target effects in oxidative stress studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Mn-Proto IX’s role as a signaling molecule in plastid-nucleus communication?

Conflicting data arise from differences in model systems (plants vs. mammalian cells) and measurement techniques:

  • Plant studies : Use Arabidopsis CHLM knockouts to observe Mn-Proto IX accumulation and its feedback on nuclear photosynthetic genes via RNA-seq .
  • Mammalian systems : Employ fluorescent probes (e.g., G-quadruplex sensors) to track Mn-Proto IX’s interaction with redox-sensitive transcription factors .
  • Contradictions : In plants, Mn-Proto IX suppresses nuclear genes, while in mammalian cells, it may activate stress-response pathways. Cross-validate using luciferase reporters under redox-responsive promoters .

Q. What methodological challenges arise when studying Mn-Proto IX’s binding to cytochrome proteins?

Mn-Proto IX exhibits weaker binding than heme due to its redox instability:

  • Kinetic instability : Use stopped-flow spectroscopy to measure association/dissociation rates (e.g., Mn-Proto IX binds cytochrome b5 with kₐₛₛ = 3.3 × 10⁶ M⁻¹s⁻¹ vs. heme’s 4.5 × 10⁷ M⁻¹s⁻¹) .
  • Temperature sensitivity : At 37°C, 30% of Mn-Proto IX dissociates from cytochrome b5, requiring low-temperature (4°C) handling for structural studies .
  • Spectroscopic validation : Resonance Raman spectroscopy confirms high-spin Mn³⁺ coordination in reconstituted proteins .

Q. How can Mn-Proto IX’s antiviral activity be mechanistically evaluated?

While protoporphyrin IX inhibits SARS-CoV-2, Mn-Proto IX’s role requires tailored assays:

  • Timing studies : Pre-treat cells with Mn-Proto IX before/during viral entry to assess inhibition of spike protein-ACE2 binding (via ELISA or surface plasmon resonance) .
  • Photodynamic effects : Irradiate Mn-Proto IX with visible light (λ = 400–450 nm) to generate singlet oxygen, enhancing viral envelope disruption .
  • Cytotoxicity thresholds : Determine selectivity indices (SI) using CC50 (e.g., Mn-Proto IX SI >950 in Vero-E6 cells) .

Q. Data Contradiction Analysis

Q. Why do studies on Mn-Proto IX’s aggregation behavior yield conflicting results?

Discrepancies arise from pH and ionic strength variability:

  • Monomer vs. dimer : At pH <3, Mn-Proto IX remains monomeric; at pH >8, dimers dominate. Intermediate pH (3–7) induces vesicle-like aggregates, altering solubility and reactivity .
  • Ionic effects : NaCl (>0.3 M) disrupts dimers at alkaline pH but stabilizes aggregates at neutral pH. Use dynamic light scattering (DLS) to monitor size distribution .

Q. How does Mn-Proto IX’s stability in biological matrices impact pharmacokinetic studies?

Mn-Proto IX degrades via:

  • Reduction : Mn³⁺ → Mn²⁺ in reducing environments (e.g., cytosol), detected via EPR spectroscopy .
  • Photobleaching : UV/vis irradiation generates protoporphyrin IX photoproducts (e.g., chlorins), quantified via HPLC-MS .
  • Mitigation : Add antioxidants (e.g., ascorbate) and store samples in amber vials at −80°C .

Q. Key Research Tools

Application Techniques References
Metalation efficiencyICP-MS for Mn quantification; MALDI-TOF for chelation validation
Enzyme inhibitionStopped-flow kinetics; biliverdin spectrophotometry (ΔA₆₅₀)
Intracellular signalingRNA-seq (plastid-nucleus crosstalk); luciferase reporters (redox pathways)
Structural stabilityResonance Raman spectroscopy; cryo-EM for protein-Mn-Proto IX complexes
Antiviral activityPlaque reduction assays; qRT-PCR for viral RNA quantification

Propriétés

Numéro CAS

21393-64-6

Formule moléculaire

C34H32MnN4O4

Poids moléculaire

615.6 g/mol

Nom IUPAC

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(2+)

InChI

InChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

Clé InChI

SBXNMKFZHGWYBY-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+2]

SMILES canonique

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+2]

Synonymes

manganese protoporphyrin
manganese protoporphyrin IX
mangano protoporphyrin IX
Mn protoporphyrin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.